molecular formula C25H25ClN2O4S B14090277 6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hex-5-enoic acid

6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hex-5-enoic acid

Cat. No.: B14090277
M. Wt: 485.0 g/mol
InChI Key: LGHLGTHRJNIRCA-UHFFFAOYSA-N
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Description

Samixogrel is a small molecule drug developed by Boehringer Ingelheim. It functions as a thromboxane A2 receptor antagonist and thromboxane A2 synthase inhibitor. This compound has been investigated for its potential therapeutic applications in treating cardiovascular diseases, such as thrombosis, unstable angina pectoris, and diabetic complications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Samixogrel involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for Samixogrel are also proprietary. Typically, large-scale production of pharmaceutical compounds involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification .

Chemical Reactions Analysis

Types of Reactions

Samixogrel undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Samixogrel include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of Samixogrel depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted compounds depending on the functional groups involved .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying thromboxane A2 receptor antagonists and thromboxane A2 synthase inhibitors.

    Biology: Research has focused on its effects on cellular pathways and its potential to modulate biological processes.

    Medicine: Clinical trials have investigated its efficacy in treating cardiovascular diseases, such as thrombosis and unstable angina pectoris.

Mechanism of Action

Samixogrel exerts its effects by antagonizing thromboxane A2 receptors and inhibiting thromboxane A2 synthase. This dual mechanism disrupts the thromboxane signaling pathway, which plays a crucial role in platelet aggregation and vasoconstriction. By inhibiting this pathway, Samixogrel reduces the risk of thrombosis and other cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Samixogrel

Samixogrel is unique in its dual mechanism of action, targeting both thromboxane A2 receptors and thromboxane A2 synthase. This dual inhibition provides a more comprehensive approach to reducing thromboxane-mediated platelet aggregation and vasoconstriction, potentially offering greater therapeutic benefits compared to single-target agents .

Properties

Molecular Formula

C25H25ClN2O4S

Molecular Weight

485.0 g/mol

IUPAC Name

6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid

InChI

InChI=1S/C25H25ClN2O4S/c26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21/h3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30)

InChI Key

LGHLGTHRJNIRCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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